2-Fluoro-4-(pentafluorosulfur)benzyl alcohol
Overview
Description
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol is a chemical compound with the molecular formula C7H6F6OS. It is known for its unique structure, which includes a fluorine atom and a pentafluorosulfur group attached to a benzyl alcohol moiety. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the fluorine and pentafluorosulfur groups onto a benzyl alcohol backbone. One common method involves the reaction of 2-fluorobenzyl alcohol with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom and pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde or 2-Fluoro-4-(pentafluorosulfur)benzoic acid.
Reduction: Formation of 2-Fluoro-4-(pentafluorosulfur)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzyl alcohol depends on its specific application. In chemical reactions, the fluorine and pentafluorosulfur groups can influence the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl alcohol: Similar structure but lacks the pentafluorosulfur group.
2,3,4,5,6-Pentafluorobenzyl alcohol: Contains multiple fluorine atoms but lacks the pentafluorosulfur group.
Uniqueness
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol is unique due to the presence of both a fluorine atom and a pentafluorosulfur group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3,14H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOTESUJQFJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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